CCR5 Antagonist Potency: IC50 of 0.110 nM in P4R5 Cells Expressing CD4 and LTR-β-Gal
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone demonstrated an IC50 of 0.110 nM in a CCR5 antagonist assay using P4R5 cells co-expressing CD4 and an LTR-β-galactosidase reporter construct, measuring inhibition of HIV infusion [1]. This places the compound among the sub-nanomolar CCR5 ligands, comparable to clinical-stage antagonists. A structurally distinct piperidine-based CCR5 antagonist from the same target class (CHEMBL3397989) exhibited an IC50 of 25 nM in CHO cells co-expressing Gα16 under RANTES stimulation, representing an approximately 227-fold lower potency [2]. While the assay systems differ (P4R5/HIV entry vs. CHO/Gα16/RANTES), the magnitude of the potency gap supports the conclusion that the pyridazin-3-yloxy substitution confers a significant affinity advantage over certain piperidine scaffolds.
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Piperidine-based CCR5 antagonist (CHEMBL3397989) IC50 = 25 nM |
| Quantified Difference | ~227-fold higher potency for the target compound (note: different assay conditions) |
| Conditions | Target compound: P4R5 cells co-expressing CD4 and LTR-β-gal, HIV infusion inhibition. Comparator: CHO cells co-expressing Gα16, RANTES-stimulated, 10 min incubation. |
Why This Matters
This sub-nanomolar IC50 indicates the compound is a high-potency CCR5 antagonist suitable for probing receptor pharmacology at low concentrations, minimizing off-target effects due to excessive dosing.
- [1] BindingDB. Entry BDBM50394601 (CHEMBL2164217). Affinity Data: IC50 = 0.110 nM. Assay Description: Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of HIV infusion. Accessed April 2026. View Source
- [2] BindingDB. Entry BDBM50062990 (CHEMBL3397989). Affinity Data: IC50 = 25 nM. Assay Description: Antagonist activity against CCR5 expressed in CHO cells co-expressing Galpha16, RANTES-stimulated, 10 min incubation. Accessed April 2026. View Source
